REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Br[C:5]1[C:10]([Br:11])=[CH:9][C:8]([Br:12])=[CH:7][N:6]=1>O>[Br:11][C:10]1[C:5]([O:2][CH3:1])=[N:6][CH:7]=[C:8]([Br:12])[CH:9]=1 |f:0.1|
|
Name
|
sodium methoxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC=C(C=C1Br)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
by stirring at 50° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography (ethyl acetate/hexane=1:20)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=NC=C(C1)Br)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |